molecular formula C15H18BrN3O2S B1420511 N-Cyclohexyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide CAS No. 1187385-90-5

N-Cyclohexyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide

Cat. No. B1420511
M. Wt: 384.3 g/mol
InChI Key: VLRCQLORLAXKGT-UHFFFAOYSA-N
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Description

“N-Cyclohexyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide” is a chemical compound with the CAS Number: 1187385-90-5. Its molecular weight is 384.3 and its IUPAC name is 4-(4-bromo-1H-pyrazol-1-yl)-N-cyclohexylbenzenesulfonamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H18BrN3O2S/c16-12-10-17-19(11-12)14-6-8-15(9-7-14)22(20,21)18-13-4-2-1-3-5-13/h6-11,13,18H,1-5H2 . This code provides a specific description of the molecular structure of the compound.

Scientific Research Applications

  • COX-2 Inhibitors for Arthritis and Pain Treatment : A study by Hashimoto et al. (2002) explored derivatives of benzenesulfonamide, including cyclohexyl variants, as selective inhibitors of cyclooxygenase-2 (COX-2). These compounds, particularly one identified as JTE-522, showed potential for treating conditions like rheumatoid arthritis and osteoarthritis, due to their selective inhibition of COX-2 over COX-1.

  • Photodynamic Therapy in Cancer Treatment : Research by Pişkin et al. (2020) involved benzenesulfonamide derivatives in the synthesis of new zinc phthalocyanines. These compounds exhibited high singlet oxygen quantum yields, making them promising as Type II photosensitizers for photodynamic therapy in cancer treatment.

  • Anticancer and Radioprotective Agents : A study by Ghorab et al. (2008) utilized a derivative of benzenesulfonamide for synthesizing novel quinolines, which showed potential as anticancer and radioprotective agents. This indicates the role of such compounds in developing new therapeutic agents for cancer treatment.

  • Precursor for Biologically Active Compounds : Khan et al. (2009) synthesized N-Cyclohexyl-N-(prop-2-en-1-yl)benzenesulfonamide, which is of interest as a precursor to various biologically active sulfur-containing heterocyclic compounds, highlighting its utility in synthetic chemistry for biological applications. (Khan et al., 2009)

  • Carbonic Anhydrase Inhibitors for Various Therapies : Research on benzenesulfonamides has also led to the development of high-affinity inhibitors of enzymes like kynurenine 3-hydroxylase, with implications in neurological disorders and injuries. (Röver et al., 1997) Similarly, Gul et al. (2016) synthesized benzenesulfonamide derivatives that showed cytotoxic activities and potential as carbonic anhydrase inhibitors, which could be crucial for further anti-tumor activity studies. (Gul et al., 2016)

Safety And Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

4-(4-bromopyrazol-1-yl)-N-cyclohexylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN3O2S/c16-12-10-17-19(11-12)14-6-8-15(9-7-14)22(20,21)18-13-4-2-1-3-5-13/h6-11,13,18H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRCQLORLAXKGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)N3C=C(C=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674918
Record name 4-(4-Bromo-1H-pyrazol-1-yl)-N-cyclohexylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclohexyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide

CAS RN

1187385-90-5
Record name 4-(4-Bromo-1H-pyrazol-1-yl)-N-cyclohexylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187385-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Bromo-1H-pyrazol-1-yl)-N-cyclohexylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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